PDE10A Inhibitory Potency: 1-Ethyl vs. Analogs
When the 4-position is held constant as quinolin-3-ylmethyl, the 1-ethyl analog (BDBM187202) exhibits a PDE10A IC₅₀ of 27 nM, which is nearly identical to the 1-methyl analog (BDBM187146, IC₅₀ = 24 nM) but approximately 4.4-fold less potent than the 1-propyl analog (BDBM187198, IC₅₀ = 6.10 nM) [1]. This demonstrates that the 1-ethyl substituent is not interchangeable with 1-propyl when target potency must be preserved, and that the 1-ethyl scaffold offers a potency profile distinguishable from both the smaller and larger 1-alkyl homologs.
| Evidence Dimension | PDE10A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (1-ethyl-6,7-dimethoxy-4-(quinolin-3-ylmethyl)isoquinolin-3-ol, BDBM187202) |
| Comparator Or Baseline | 1-Methyl analog: IC₅₀ = 24 nM (BDBM187146); 1-Propyl analog: IC₅₀ = 6.10 nM (BDBM187198) |
| Quantified Difference | 1-Ethyl vs. 1-methyl: ΔIC₅₀ ≈ 3 nM (1.1-fold); 1-Ethyl vs. 1-propyl: ΔIC₅₀ ≈ 20.9 nM (4.4-fold less potent) |
| Conditions | Human PDE10A full-length enzyme; TR-FRET (LANCE) assay; pH 7.4; 25 °C; data from US9670181 (BindingDB) |
Why This Matters
A procurement decision based on scaffold cost rather than 1-position SAR could select a 1-propyl building block that overestimates potency expectations for downstream SAR exploration, or a 1-methyl scaffold inherited from cardiotonic programs that does not replicate PDE10A selectivity.
- [1] BindingDB BDBM187202: 1-ethyl-6,7-dimethoxy-4-(quinolin-3-ylmethyl)isoquinolin-3-ol, PDE10A IC₅₀ = 27 nM (US9670181, Example 78). BDBM187146: 6,7-dimethoxy-1-methyl-4-(quinolin-3-ylmethyl)isoquinolin-3-ol, PDE10A IC₅₀ = 24 nM (US9670181, Example 26). BDBM187198: 6,7-dimethoxy-1-propyl-4-(quinolin-3-ylmethyl)isoquinolin-3-ol, PDE10A IC₅₀ = 6.10 nM (US9670181, Example 74). Assay: TR-FRET, pH 7.4, 25 °C. View Source
